An In-depth Technical Guide to 2-Hydroxybenzonitrile (2-Cyanophenol)
An In-depth Technical Guide to 2-Hydroxybenzonitrile (2-Cyanophenol)
CAS Number: 611-20-1 Molecular Formula: C₇H₅NO
This technical guide provides a comprehensive overview of 2-Hydroxybenzonitrile (also known as 2-cyanophenol or salicylonitrile), a versatile bifunctional organic compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, safety and handling, and its applications as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Chemical and Physical Properties
2-Hydroxybenzonitrile is a white to light yellow crystalline powder.[1][2] Its structure, featuring both a phenolic hydroxyl group and a nitrile group in ortho positions on a benzene (B151609) ring, allows for a wide range of chemical transformations.[3][4]
Table 1: Physicochemical Properties of 2-Hydroxybenzonitrile
| Property | Value | Source |
| Molecular Weight | 119.12 g/mol | [5] |
| CAS Number | 611-20-1 | [5][6] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 92-95 °C | [5] |
| Boiling Point | 149 °C at 14 mmHg | [5] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water. | [3] |
| pKa | 7.17 | [7] |
| InChI Key | CHZCERSEMVWNHL-UHFFFAOYSA-N | [5][8] |
| Canonical SMILES | C1=CC=C(C(=C1)C#N)O | [8] |
Safety and Hazard Information
2-Hydroxybenzonitrile is classified as harmful if swallowed and can cause serious eye damage and skin reactions. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and lab coats, should be worn when handling this compound.
Table 2: GHS Hazard and Precautionary Statements
| GHS Classification | Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Irritant | Danger | H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Serious Eye Damage (Category 1) | Corrosive | H318: Causes serious eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Skin Sensitization (Category 1) | Irritant | H317: May cause an allergic skin reaction. | P261: Avoid breathing dust. P272: Contaminated work clothing should not be allowed out of the workplace. P302+P352: IF ON SKIN: Wash with plenty of water. |
Source: Aggregated GHS information from multiple sources.[8]
Synthesis of 2-Hydroxybenzonitrile
Several synthetic routes to 2-Hydroxybenzonitrile have been established, primarily involving the dehydration of a precursor.
Experimental Protocol: Synthesis via Dehydration of Salicylaldoxime (B1680748)
This common method involves two main steps: the formation of salicylaldoxime from salicylaldehyde (B1680747), followed by its dehydration to the nitrile.
Step 1: Oximation of Salicylaldehyde
-
Prepare a solution of hydroxylamine (B1172632) hydrochloride and an acid-binding agent (e.g., sodium carbonate or sodium formate) in an appropriate solvent system (e.g., aqueous formic acid).[9]
-
Add salicylaldehyde to the solution while stirring.
-
The reaction is typically carried out at room temperature or with gentle heating.
-
Upon completion, the salicylaldoxime intermediate can be isolated by extraction into an organic solvent (e.g., toluene), followed by washing and solvent removal.[9]
Step 2: Dehydration of Salicylaldoxime
-
Dissolve the crude salicylaldoxime in a suitable solvent such as formic acid or toluene.[9]
-
Add a dehydrating agent. Common agents include acetic anhydride, thionyl chloride, or p-toluenesulfonic acid.[9]
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by a suitable analytical method (e.g., GC or TLC).[9]
-
After completion, the reaction mixture is worked up. This may involve distillation to remove the solvent/reagent, followed by extraction and purification of the crude 2-Hydroxybenzonitrile by recrystallization or column chromatography.[9]
References
- 1. 2-Cyanophenol synthesis - chemicalbook [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Aminobenzofuran-2-carboxamide 97% | 54802-10-7 [sigmaaldrich.com]
- 5. 2-ヒドロキシベンゾニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. 2-Cyanophenol | 611-20-1 [chemicalbook.com]
- 8. 2-Hydroxybenzonitrile | C7H5NO | CID 11907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]
